molecular formula C9H10Br2 B14350325 1-(1,2-Dibromoethyl)-2-methylbenzene CAS No. 90399-62-5

1-(1,2-Dibromoethyl)-2-methylbenzene

Cat. No.: B14350325
CAS No.: 90399-62-5
M. Wt: 277.98 g/mol
InChI Key: UGRUEZXWELGVEK-UHFFFAOYSA-N
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Description

1-(1,2-Dibromoethyl)-2-methylbenzene, also known as α,β-Dibromoethylbenzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a 1,2-dibromoethyl group and a methyl group. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2-Dibromoethyl)-2-methylbenzene can be synthesized through the bromination of 2-methylstyrene. The reaction typically involves the addition of bromine (Br2) to 2-methylstyrene in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and bromine concentration, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-Dibromoethyl)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,2-Dibromoethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,2-Dibromoethyl)-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. The compound can also participate in electrophilic addition reactions due to the presence of the benzene ring. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which increase the electrophilicity of the carbon atoms to which they are attached .

Comparison with Similar Compounds

1-(1,2-Dibromoethyl)-2-methylbenzene can be compared with other similar compounds, such as:

Uniqueness: The presence of both bromine atoms and a methyl group in this compound makes it unique in terms of its reactivity and applications. The compound’s ability to undergo multiple types of reactions and its use as an intermediate in various synthetic processes highlight its versatility and importance in organic chemistry .

Properties

CAS No.

90399-62-5

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1-(1,2-dibromoethyl)-2-methylbenzene

InChI

InChI=1S/C9H10Br2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6H2,1H3

InChI Key

UGRUEZXWELGVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CBr)Br

Origin of Product

United States

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